molecular formula C12H13N3O3S B5513162 1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone

1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone

Cat. No. B5513162
M. Wt: 279.32 g/mol
InChI Key: KBWTYCORKFRCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone involves complex organic reactions, often incorporating 1,2,4-triazole derivatives due to their significance in producing biologically active substances. Various methods have been explored for synthesizing 1,2,4-triazole derivatives, showcasing the compound's potential as a scaffold for developing biologically active molecules (Ohloblina, 2022).

Molecular Structure Analysis

The molecular structure of 1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone, particularly its 1,2,4-triazole core, plays a crucial role in its chemical behavior and biological activities. The presence of a thioether group and dihydroxyphenyl moiety suggests a compound with potential for diverse electronic and steric interactions, which are essential for its reactivity and biological relevance.

Chemical Reactions and Properties

1,2,4-Triazole derivatives, including those similar to the compound of interest, are known for their antimicrobial, antifungal, antioxidant, and anti-inflammatory properties, among others. These activities are attributed to the compound's ability to undergo various chemical transformations, which provide a basis for the development of new pharmacologically active agents (Ohloblina, 2022).

Scientific Research Applications

Anti-Cancer Applications

Research has demonstrated the potential of thiazole derivatives in anti-cancer treatments. For instance, a study focused on the synthesis of thiazolyl(Hydrazonoethyl)Thiazoles, using a microwave-assisted one-pot three-component reaction, showed promising antitumor activities against MCF-7 tumor cells, highlighting the significance of such compounds in developing anti-cancer agents (Mahmoud et al., 2021).

Anti-Inflammatory and Antimicrobial Activities

Compounds bearing the 1,2,4-triazole moiety have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. A study on 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives showed these compounds exhibit significant anti-inflammatory activity (Labanauskas et al., 2004). Additionally, the synthesis of novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, incorporating triazole and other heterocyclic motifs, demonstrated antioxidant and anticancer activities, suggesting their potential as therapeutic agents (Tumosienė et al., 2020).

Synthetic Pathways and Chemical Properties

Research also extends into the development of novel synthetic pathways for producing compounds with potential biological activities. Studies have explored the synthesis of triazole derivatives and their functionalization, shedding light on the versatility and reactivity of these compounds in organic synthesis. For example, the synthesis and characterization of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone provided insights into the molecular structure and interactions of triazole-containing compounds, which could be pivotal for designing new molecules with enhanced biological activities (Kesternich et al., 2010).

properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-2-11-13-12(15-14-11)19-6-10(18)7-3-4-8(16)9(17)5-7/h3-5,16-17H,2,6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWTYCORKFRCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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